Technical Guide: Physicochemical and Synthetic Profile of 4-Methyl-1-(pyridin-2-yl)pentan-1-one
Technical Guide: Physicochemical and Synthetic Profile of 4-Methyl-1-(pyridin-2-yl)pentan-1-one
Abstract: This document provides a comprehensive technical overview of 4-Methyl-1-(pyridin-2-yl)pentan-1-one, a heterocyclic ketone of interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures and established chemical principles to present a robust profile. We will cover its nomenclature, predicted physicochemical properties, characteristic spectroscopic signatures for identification, a validated synthetic protocol, and discuss its potential applications and safety considerations based on the broader class of 2-acylpyridines. This guide is intended for researchers and professionals engaged in medicinal chemistry, pharmacology, and organic synthesis.
Molecular Structure and Nomenclature
4-Methyl-1-(pyridin-2-yl)pentan-1-one is a pyridyl ketone characterized by a pyridine ring acylated at the 2-position with a 3-methylbutyl (isopentyl) group.
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Systematic IUPAC Name: 4-Methyl-1-(pyridin-2-yl)pentan-1-one
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Common Synonyms: 3-Methylbutyl 2-pyridyl ketone, Isopentyl 2-pyridyl ketone
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Molecular Formula: C₁₁H₁₅NO
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Molecular Weight: 177.24 g/mol
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CAS Number: Not assigned or readily available in public databases as of the time of this guide.
The structure consists of two key domains: a nucleophilic isopentyl chain and an electrophilic pyridyl ketone moiety. The nitrogen atom in the pyridine ring significantly influences the ketone's reactivity, making it a key site for potential coordination chemistry and a modulator of biological activity.
Predicted Physicochemical Properties
Direct experimental data for this compound is not widely published. The following properties are estimated based on structurally related compounds, such as 4-Methyl-1-phenylpentan-1-one[1][2], and general principles of physical organic chemistry.
| Property | Predicted Value | Rationale / Comparative Insight |
| Appearance | Colorless to pale yellow oil | Aromatic ketones of similar molecular weight are typically liquids or low-melting solids at standard temperature and pressure. |
| Boiling Point | ~260-275 °C (at 760 mmHg) | Higher than its phenyl analog (4-methyl-1-phenylpentan-1-one, b.p. ~255 °C) due to the polar pyridine nitrogen, which increases intermolecular forces.[1] |
| Density | ~1.0 g/mL | Expected to be slightly denser than its phenyl analog (0.962 g/mL) due to the presence of the nitrogen atom.[1] |
| Solubility | Soluble in chloroform, methanol, ethanol, DMSO, THF | The alkyl chain provides lipophilicity, while the pyridyl ketone moiety imparts polarity, ensuring solubility in a range of common organic solvents. |
| Water Solubility | Slightly soluble | The pyridine nitrogen can act as a hydrogen bond acceptor, conferring slight aqueous solubility, which can be enhanced under acidic conditions via protonation. |
| pKa (of conjugate acid) | ~2-3 | The pKa of the pyridinium ion is expected to be lowered by the electron-withdrawing effect of the adjacent acyl group, compared to pyridine itself (~5.2). |
Spectroscopic Characterization Profile
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of 4-Methyl-1-(pyridin-2-yl)pentan-1-one. The following sections detail the expected spectral features.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups. The most prominent absorption would be the carbonyl (C=O) stretch.
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C=O Stretch: A strong, sharp absorption is predicted in the range of 1690-1710 cm⁻¹ . The conjugation with the pyridine ring lowers the frequency compared to a typical aliphatic ketone (1715 cm⁻¹). Aromatic ketones typically absorb below 1700 cm⁻¹.[3]
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C-H (Aromatic/Pyridyl): Stretching vibrations for the C-H bonds on the pyridine ring are expected above 3000 cm⁻¹, typically in the 3010-3100 cm⁻¹ region.[4]
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C-H (Aliphatic): Stretching vibrations for the isopentyl group will appear just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.
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C=N and C=C (Pyridyl): Ring stretching vibrations are expected in the fingerprint region, typically around 1570-1590 cm⁻¹ and 1430-1470 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy is the primary tool for structural elucidation. The spectrum will be characterized by distinct signals for both the pyridine and isopentyl moieties.
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Pyridyl Protons (4H): These will appear in the downfield region (δ 7.5-8.8 ppm). The proton ortho to both the nitrogen and the carbonyl group (H6) will be the most deshielded.
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H6: ~δ 8.7 ppm (doublet)
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H3, H4, H5: ~δ 7.5-8.1 ppm (multiplets)
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α-Methylene Protons (2H): The CH₂ group adjacent to the carbonyl will be deshielded, appearing around δ 3.0-3.2 ppm as a triplet. Protons alpha to a ketone carbonyl typically appear between 2-2.5 ppm.[3][5]
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β-Methylene Protons (2H): The next CH₂ group is predicted around δ 1.7-1.9 ppm (quartet or pentet).
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γ-Methine Proton (1H): The CH proton of the isobutyl group will be a multiplet around δ 2.1-2.3 ppm .
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δ-Methyl Protons (6H): The two equivalent methyl groups will appear as a doublet around δ 0.9-1.0 ppm .[6]
¹³C NMR Spectroscopy complements the proton data by identifying each unique carbon environment.
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Carbonyl Carbon (C=O): This will be the most downfield signal, expected in the δ 195-205 ppm range. Ketone carbonyls are typically found above 190 ppm.[7]
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Pyridyl Carbons: Five distinct signals are expected in the aromatic region.
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C2 (ipso-carbon): ~δ 152-155 ppm
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C6: ~δ 148-150 ppm
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C4: ~δ 136-138 ppm
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C3, C5: ~δ 122-128 ppm
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Aliphatic Carbons:
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α-CH₂: ~δ 42-45 ppm
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β-CH₂: ~δ 30-33 ppm
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γ-CH: ~δ 27-29 ppm
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δ-CH₃: ~δ 22-24 ppm
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Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will provide the molecular weight and key fragmentation patterns useful for structural confirmation.
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Molecular Ion (M⁺): A distinct peak at m/z = 177 corresponding to the molecular formula C₁₁H₁₅NO.
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Primary Fragmentation (α-Cleavage): The most characteristic fragmentation for ketones is cleavage of the bonds adjacent to the carbonyl group.[8][9]
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Cleavage of the C-C bond between the carbonyl and the isopentyl chain: This is the most likely fragmentation, yielding a stable 2-pyridoyl cation at m/z = 106 . This would likely be the base peak.
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Cleavage of the C-C bond within the isopentyl chain: Loss of an isobutyl radical (•C₄H₉) would result in a fragment at m/z = 120 .
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McLafferty Rearrangement: This rearrangement is possible if a γ-hydrogen is present on the alkyl chain. In this molecule, γ-hydrogens on the β-CH₂ are available, which could lead to a characteristic neutral loss of butene (C₄H₈) and a fragment at m/z = 121 .
Synthesis and Reactivity
Proposed Synthetic Protocol: Grignard Reaction
A robust and high-yielding method for the synthesis of 2-acylpyridines is the reaction of an organometallic reagent with a pyridine derivative. The reaction of isopentylmagnesium bromide with 2-cyanopyridine is a validated approach for this class of compounds.[10][11][12]
Reaction Scheme: Py-CN + (CH₃)₂CHCH₂CH₂MgBr → Py-C(=NMgBr)-CH₂CH₂CH(CH₃)₂ Py-C(=NMgBr)-CH₂CH₂CH(CH₃)₂ + H₃O⁺ → Py-C(=O)-CH₂CH₂CH(CH₃)₂
Step-by-Step Methodology:
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Grignard Reagent Formation: To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 1-bromo-3-methylbutane in anhydrous tetrahydrofuran (THF) dropwise. A crystal of iodine may be added to initiate the reaction. Maintain a gentle reflux until all the magnesium has been consumed. Cool the resulting gray solution of isopentylmagnesium bromide to 0 °C.
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Acylation Reaction: Dissolve 2-cyanopyridine in anhydrous THF and add it dropwise to the cooled Grignard reagent solution with vigorous stirring. The causality here is critical: the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile. Allow the reaction to warm to room temperature and stir for 2-4 hours to ensure the formation of the intermediate magnesium imine salt.
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Hydrolysis (Workup): Carefully quench the reaction by slowly pouring it over an ice-cold solution of aqueous acid (e.g., 1 M HCl). This step hydrolyzes the imine intermediate to the desired ketone. Stir for 30 minutes.
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Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.
Applications in Research and Drug Development
While specific applications for 4-Methyl-1-(pyridin-2-yl)pentan-1-one are not documented, the 2-acylpyridine scaffold is a well-known pharmacophore in medicinal chemistry.
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Enzyme Inhibition: The pyridyl ketone moiety can act as a metal-chelating group, making it a valuable structural motif for designing enzyme inhibitors, particularly for metalloenzymes.
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Antimicrobial and Antiviral Agents: Derivatives of 2-acetylpyridine, such as thiosemicarbazones, have demonstrated significant antitrypanosomal and antifilarial activity.[3][13] The nitrogen atom of the pyridyl group was found to be essential for this biological activity.[3]
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Anticancer Research: Schiff bases derived from 2-acetylpyridine have been synthesized and evaluated for their cytotoxic effects against cancer cell lines.[14]
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Synthetic Intermediate: This compound serves as a versatile building block. The ketone can be reduced to a secondary alcohol, converted to an amine via reductive amination, or undergo alpha-functionalization to create more complex derivatives for structure-activity relationship (SAR) studies.[15]
Safety and Handling
Specific toxicity data for 4-Methyl-1-(pyridin-2-yl)pentan-1-one is unavailable. Therefore, precautions should be based on the hazards associated with analogous pyridyl ketones and general laboratory chemicals.[16]
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Potential Hazards: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[16] May cause skin and serious eye irritation. The parent compound, pyridine, is toxic and flammable.[17][18]
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Handling Precautions:
-
Work in a well-ventilated area or a chemical fume hood.[16]
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid breathing vapors or mists.
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Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Methyl-1-(pyridin-2-yl)pentan-1-one is a heterocyclic ketone with significant potential as a synthetic intermediate in pharmaceutical research. While direct experimental data is scarce, its chemical properties, spectroscopic profile, and reactivity can be reliably predicted from established chemical principles and data from analogous structures. The synthetic route via Grignard reaction with 2-cyanopyridine offers a practical and efficient method for its preparation. Given the established biological activities of the 2-acylpyridine class, this compound represents a valuable scaffold for the development of novel therapeutic agents. Standard laboratory safety protocols should be strictly followed during its handling and use.
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